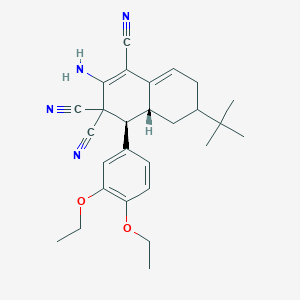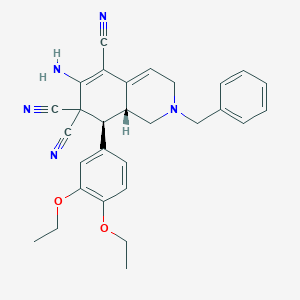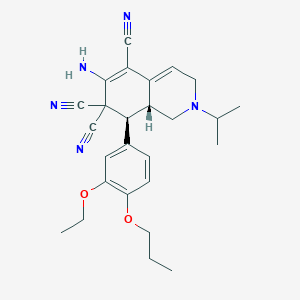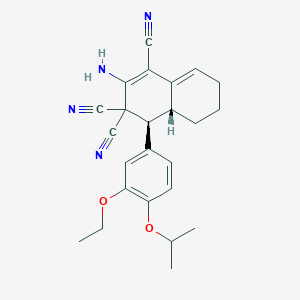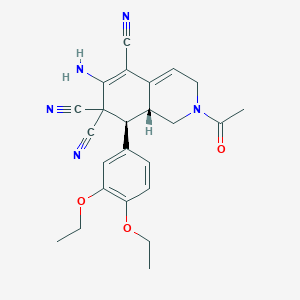![molecular formula C32H30N6O4 B459367 dibenzyl 6-amino-5,7,7-tricyano-3,7,8,8a-tetrahydro-spiro[isoquinoline-8,4'-piperidine]-1',2(1H)-dicarboxylate](/img/structure/B459367.png)
dibenzyl 6-amino-5,7,7-tricyano-3,7,8,8a-tetrahydro-spiro[isoquinoline-8,4'-piperidine]-1',2(1H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl (8aR)-6-amino-5,7,7-tricyanospiro[3,8a-dihydro-1H-isoquinoline-8,4’-piperidine]-1’,2-dicarboxylate is a complex organic compound featuring a spirocyclic structure. This compound is part of the broader class of heterocyclic compounds, which are known for their diverse biological and chemical properties. The presence of multiple functional groups, including amino, cyano, and ester groups, makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl (8aR)-6-amino-5,7,7-tricyanospiro[3,8a-dihydro-1H-isoquinoline-8,4’-piperidine]-1’,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the isoquinoline core, followed by the introduction of the piperidine ring through a spirocyclization reaction. The cyano groups are usually introduced via nucleophilic substitution reactions, while the ester groups are formed through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques to optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl (8aR)-6-amino-5,7,7-tricyanospiro[3,8a-dihydro-1H-isoquinoline-8,4’-piperidine]-1’,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano groups can be reduced to amines.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted esters or amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dibenzyl (8aR)-6-amino-5,7,7-tricyanospiro[3,8a-dihydro-1H-isoquinoline-8,4’-piperidine]-1’,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of dibenzyl (8aR)-6-amino-5,7,7-tricyanospiro[3,8a-dihydro-1H-isoquinoline-8,4’-piperidine]-1’,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic isoquinoline derivatives and piperidine-containing molecules. Examples include:
- Spiro[isoquinoline-4,4’-piperidine] derivatives
- 6-amino-5,7,7-tricyanoisoquinoline derivatives
Uniqueness
What sets dibenzyl (8aR)-6-amino-5,7,7-tricyanospiro[3,8a-dihydro-1H-isoquinoline-8,4’-piperidine]-1’,2-dicarboxylate apart is its unique combination of functional groups and its spirocyclic structure. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C32H30N6O4 |
|---|---|
Molecular Weight |
562.6g/mol |
IUPAC Name |
dibenzyl (8aR)-6-amino-5,7,7-tricyanospiro[3,8a-dihydro-1H-isoquinoline-8,4'-piperidine]-1',2-dicarboxylate |
InChI |
InChI=1S/C32H30N6O4/c33-17-26-25-11-14-38(30(40)42-20-24-9-5-2-6-10-24)18-27(25)31(32(21-34,22-35)28(26)36)12-15-37(16-13-31)29(39)41-19-23-7-3-1-4-8-23/h1-11,27H,12-16,18-20,36H2/t27-/m0/s1 |
InChI Key |
ZVTLAUWVIYEDOG-MHZLTWQESA-N |
Isomeric SMILES |
C1CN(CCC12[C@H]3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(=O)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
SMILES |
C1CN(CCC12C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(=O)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
C1CN(CCC12C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(=O)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-5-(4-methoxybenzoyl)-2-[3-(trifluoromethyl)anilino]-3-thiophenecarbonitrile](/img/structure/B459284.png)
![4-Amino-5-(4-bromobenzoyl)-2-[3-(trifluoromethyl)anilino]-3-thiophenecarbonitrile](/img/structure/B459286.png)
![4-amino-5-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-2-{[3-(trifluoromethyl)phenyl]amino}thiophene-3-carbonitrile](/img/structure/B459287.png)
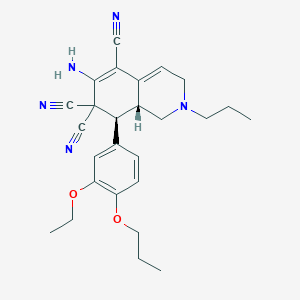
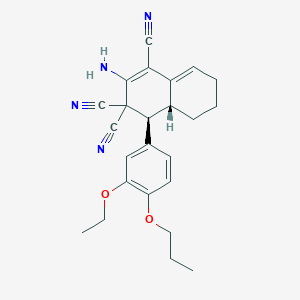
![6-Amino-4-(2,4-diethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459291.png)
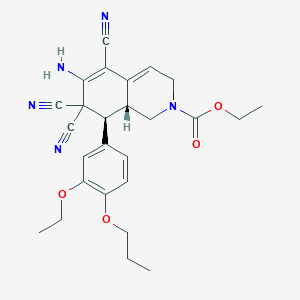
![2-amino-4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B459295.png)
